3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride
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Overview
Description
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride include:
- 3-Amino-1-methylpyrrolidin-2-one
- 3-Amino-1-ethylpyrrolidin-2-one
- 3-Amino-1-isopropylpyrrolidin-2-one
Uniqueness
What sets this compound apart from similar compounds is its unique tert-butyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-amino-1-tert-butylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCIWSKZXOUZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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